5-(Furan-2-yl)pyrazin-2-ol
Overview
Description
5-(Furan-2-yl)pyrazin-2-ol is a chemical compound that features a pyrazinol core structure with a furan ring substitution. This structural motif is of interest due to its potential biological activity and its role as a building block in various chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to 5-(Furan-2-yl)pyrazin-2-ol involves several strategies. For instance, novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to inhibit α-synuclein aggregation, which is relevant to Parkinson's disease . Another study reported the synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines, which were obtained by cyclization reactions and showed promising antibacterial activities . Additionally, a simple synthesis method for 2-hydrazinylidene-3-hydroxy-4H-furo[3,2-c]pyran-4-ones was described, showcasing the versatility of furan-containing compounds .
Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)pyrazin-2-ol and related compounds is characterized by the presence of a furan ring, which can influence the overall geometry and electronic properties of the molecule. For example, the molecule of 2,3-bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline was found to have a significant dihedral angle between the furan and pyrazine rings, which could affect its stacking interactions and photophysical properties .
Chemical Reactions Analysis
The reactivity of furan-containing compounds like 5-(Furan-2-yl)pyrazin-2-ol is diverse. Reactions of 5-substituted 3-(arylmethylidene)furan-2(3H)-ones with various reagents such as hydrazine hydrate, hydroxylamine, and guanidine have been studied, leading to the formation of different heterocyclic compounds . These reactions often involve ring-opening and heterocyclization steps, highlighting the reactivity of the furan ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Furan-2-yl)pyrazin-2-ol derivatives are influenced by the furan substitution. For instance, the photoluminescent properties of coordination polymers constructed with ligands containing furan rings were examined, indicating that the furan substituent can affect the optical properties of these materials . Additionally, the thiol-thione tautomeric equilibrium of furan-2-yl-containing compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol has been described, which is relevant to their chemical behavior .
Scientific Research Applications
Antioxidant Properties
A study focused on the synthesis of novel chalcone derivatives from the reaction of 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with various substituted acetophenones. These compounds, including those related to 5-(Furan-2-yl)pyrazin-2-ol, exhibited potent in vitro antioxidant activity, highlighting their potential as therapeutic antioxidants. The structural analysis and bioactivity studies were supported by molecular docking, showing strong interactions with protein tyrosine kinase, indicating their potential in targeting oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Crystal Structural Analysis
The stereochemical peculiarities of certain derivatives were studied through X-ray structural analysis. These studies offer insights into the molecular arrangement and potential reactivity of compounds containing the 5-(Furan-2-yl)pyrazin-2-ol moiety. Such detailed structural analyses provide foundational knowledge for the design of new compounds with desired physical and chemical properties (Borisova et al., 2016).
Adenosine A2A Receptor Antagonists
Research into the structure-activity relationship of furanyl derivatives as adenosine A2A receptor antagonists included compounds related to 5-(Furan-2-yl)pyrazin-2-ol. These studies utilized hologram quantitative structure-activity relationship (HQSAR) methodology and molecular docking to understand the molecular requirements for antagonistic activity. The findings contribute to the development of new therapeutic agents targeting adenosine receptors, which play crucial roles in cardiovascular, neurological, and immunological functions (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).
Synthesis of Heterocyclic Compounds
Another study demonstrated the regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds, leading to the synthesis of fused pyran and furan derivatives. This research outlines a new approach to creating O- and N-heterocycles, essential frameworks in many biologically active molecules. These methodologies can be applied to synthesize a wide range of heterocyclic compounds, including those based on the 5-(Furan-2-yl)pyrazin-2-ol structure (Abdou, Ganoub, Fahmy, & Shaddy, 2005).
Antimicrobial and Antitubercular Activity
Compounds featuring the 5-(Furan-2-yl)pyrazin-2-ol moiety have been explored for their antimicrobial and antitubercular properties. For example, novel pyrazoline derivatives were synthesized and tested for in vitro antibacterial activity against various pathogens, showing promising results compared to standard antibiotics. Such studies are critical in the search for new antimicrobial agents amid rising antibiotic resistance (Rani, Yusuf, & Khan, 2012).
Future Directions
The future directions for 5-(Furan-2-yl)pyrazin-2-ol and related compounds could involve further exploration of their synthesis methods and biological activities. There is potential for these compounds to be used in the development of new drugs . Additionally, the switch from traditional resources such as crude oil to biomass in the chemical industry could lead to an increased focus on furan platform chemicals .
properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVAWFFQXFNGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509232 | |
Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)pyrazin-2-ol | |
CAS RN |
82619-62-3 | |
Record name | 5-(Furan-2-yl)pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-FURYL)-2(1H)-PYRAZINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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